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Compound of Interest

Compound Name: 4-Chloro-2-methoxyaniline

Cat. No.: B126167

Introduction: Understanding 4-Chloro-2-
methoxyaniline

4-Chloro-2-methoxyaniline, also known as 4-chloro-o-anisidine, is a substituted aniline
derivative with significant applications in synthetic chemistry. It serves as a crucial intermediate
in the manufacturing of dyes, pharmaceuticals, and other complex organic molecules.[1] A
thorough understanding of its structural characteristics is paramount for its effective utilization
and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy provide definitive, non-destructive methods
for structural elucidation.

This guide offers an in-depth analysis of the 1H NMR, 3C NMR, and IR spectra of 4-Chloro-2-
methoxyaniline. We will delve into the theoretical basis for the observed spectral data, present
detailed experimental protocols for data acquisition, and provide a comprehensive
interpretation of the spectra, linking empirical data to the molecular structure.

Compound Profile:
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Identifier Value

IUPAC Name 4-chloro-2-methoxyaniline[2]
4-Chloro-o-anisidine, 2-Amino-5-

Synonyms

chloroanisole[3]

CAS Number 93-50-5[4]
Molecular Formula C7HsCINOJ5]
Molecular Weight 157.60 g/mol [2]

| Physical Form | Solid[4] |

Below is the chemical structure of 4-Chloro-2-methoxyaniline, illustrating the numbering
convention used for spectral assignments throughout this guide.

Caption: Molecular structure of 4-Chloro-2-methoxyaniline.

'H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for determining
the structure of organic molecules by providing information about the different chemical
environments of hydrogen atoms.

Experimental Protocol: *H NMR

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCIs) is a common,
relatively non-polar solvent that dissolves a wide range of organic compounds and has a
simple, well-defined solvent peak. Tetramethylsilane (TMS) is added as an internal standard for
chemical shift calibration (6 = 0.00 ppm).

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-methoxyaniline in ~0.7
mL of deuterated chloroform (CDCls).

¢ Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution.
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o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
o Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

e Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,
phasing the spectrum, and integrating the signals.

'H NMR Spectral Data

The following table summarizes the expected *H NMR spectral data for 4-Chloro-2-
methoxyaniline in CDCls.

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~6.78 Multiplet (m) 2H H-5, H-6
~6.65 Doublet (d) 1H H-3
~3.86 Singlet (s) 3H -OCHs
~3.8 (broad) Singlet (s, br) 2H -NH:2

Data adapted from reported values.[3]

Interpretation of the *H NMR Spectrum

The *H NMR spectrum of 4-Chloro-2-methoxyaniline is consistent with its substituted
aromatic structure.

» Methoxy Group (-OCHs): A sharp singlet is observed at approximately 3.86 ppm.[3] This
signal integrates to three protons and, being a singlet, indicates no adjacent protons, which
is characteristic of a methoxy group.

e Amine Group (-NH2): The two protons of the primary amine typically appear as a broad
singlet around 3.8 ppm. The chemical shift of these protons can vary depending on
concentration, solvent, and temperature due to hydrogen bonding. Their broadness is a
result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.
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e Aromatic Protons (Ar-H): The aromatic region (6.5-7.0 ppm) shows signals corresponding to
the three protons on the benzene ring.

o The signal at ~6.65 ppm, a doublet, is assigned to H-3.[3] It is ortho to the electron-
donating -OCHs and -NH2z groups, causing it to be the most upfield of the aromatic
protons. It appears as a doublet due to coupling with H-5 (a small meta-coupling, J = 2-3
Hz).

o The multiplet at ~6.78 ppm, integrating to two protons, accounts for H-5 and H-6.[3] H-6 is
ortho to the -NHz group and would appear as a doublet due to ortho-coupling with H-5 (J =
8-9 Hz). H-5 is ortho to the chlorine atom and would appear as a doublet of doublets,
coupling to both H-6 (ortho) and H-3 (meta). The overlap of these signals results in the
observed multiplet.

Caption: *H NMR spectral assignments for 4-Chloro-2-methoxyaniline.

13C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each
unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: **C NMR

The sample preparation for 13C NMR is identical to that for *H NMR. However, data acquisition
requires significantly more scans to achieve a good signal-to-noise ratio due to the low natural
abundance of the 13C isotope. A broadband proton-decoupled experiment is typically performed
to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

13C NMR Spectral Data
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Chemical Shift (8, ppm) Assignment
~147.1 C2

~136.2 C1

~128.5 C4

~119.3 C5

~115.0 C6

~110.1 C3

~55.7 -OCHs

Note: These are predicted chemical shifts based on computational models and data from
similar structures, as a definitive, published list of assigned peaks was not available in the
searched literature. Actual experimental values may vary slightly.

Interpretation of the **C NMR Spectrum

The spectrum is expected to show seven distinct signals, corresponding to the seven unique
carbon atoms in the molecule.

e Methoxy Carbon (-OCHs): The carbon of the methoxy group is expected to appear furthest
upfield, around 55.7 ppm, typical for an sp3-hybridized carbon attached to an oxygen atom.

e Aromatic Carbons (Ar-C):

o C2: This carbon, bonded to the highly electronegative oxygen of the methoxy group, is
expected to be the most downfield of the aromatic signals, around 147.1 ppm.

o C1: The carbon bearing the amine group (C1) is also significantly deshielded and is
expected around 136.2 ppm.

o C4: The carbon attached to the chlorine atom (C4) is predicted to be at approximately
128.5 ppm. The electronegativity of chlorine causes a downfield shift.
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o C3, C5, C6: The remaining carbons (CH) will appear between 110-120 ppm. Their precise
shifts are influenced by the combined electronic effects of all substituents on the ring. C3,
being shielded by two ortho electron-donating groups, is predicted to be the most upfield
aromatic carbon at ~110.1 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation at specific frequencies corresponding to the
vibrations of chemical bonds.

Experimental Protocol: IR (KBr Pellet Method)

Rationale: For solid samples, the KBr pellet method is a common technique. Potassium
bromide (KBr) is transparent to IR radiation and acts as a matrix to hold the sample. This
avoids interference from solvent peaks.
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(Start: Obtain Sample & KBD

Grind 1-2 mg of sample
with ~100 mg dry KBr

Place mixture in a die and
apply pressure to form a
transparent pellet

Place pellet in the FT-IR
spectrometer and acquire
the spectrum

(End: Analyze Spectrum)

Click to download full resolution via product page
Caption: Workflow for preparing a solid sample using the KBr pellet method.
Methodology:

e Grinding: Finely grind 1-2 mg of 4-Chloro-2-methoxyaniline with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

» Pellet Formation: Transfer the fine powder to a pellet die. Apply pressure using a hydraulic
press to form a thin, transparent or translucent pellet.
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e Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FT-
IR spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™1.

IR Spectral Data

Frequency Range (cm™?) Vibration Type Functional Group

N-H Stretch (asymmetric &

3350 - 3500 symmetric) Primary Amine (-NH2)
3000 - 3100 C-H Stretch Aromatic C-H

2850 - 2960 C-H Stretch Aliphatic (-OCH3)
~1600, 1450-1500 C=C Stretch Aromatic Ring

1200 - 1275 C-0O Stretch (asymmetric) Aryl Ether

1000 - 1100 C-CI Stretch Aryl Halide

Data represents typical absorption ranges for the indicated functional groups.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in 4-Chloro-2-
methoxyaniline.

e -NH2 Group: The presence of a primary amine is confirmed by two distinct peaks in the
3350-3500 cm~1 region, corresponding to the asymmetric and symmetric N-H stretching
vibrations.

e C-H Bonds: A group of weaker absorptions above 3000 cm~1 indicates aromatic C-H
stretching. Just below 3000 cm~1, sharper peaks corresponding to the aliphatic C-H
stretching of the methoxy group will be present.

e Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring appear as a
series of absorptions around 1600 cm~* and in the 1450-1500 cm~* region.
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» Ether Linkage: A strong, prominent absorption band between 1200-1275 cm™1 is indicative of
the aryl C-O stretching of the methoxy group.

e C-Cl Bond: A strong absorption in the fingerprint region, generally between 1000-1100 cm~1,
can be attributed to the C-ClI stretching vibration.

Safety and Handling

4-Chloro-2-methoxyaniline is considered hazardous. Users should consult the full Safety
Data Sheet (SDS) before handling.

e Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory
irritation (H335).

o Precautions: Avoid breathing dust (P261). Wear protective gloves, clothing, and eye
protection. Use only in a well-ventilated area.

o First Aid: In case of contact with eyes, rinse cautiously with water for several minutes (P305
+ P351 + P338). If skin or respiratory irritation occurs, seek medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b126167#spectral-data-for-4-chloro-2-methoxyaniline-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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